Superior Blood Pressure Reduction in a Head-to-Head Phase IV Study: Fimasartan 120 mg vs. Valsartan 160 mg
In the FAST study, a randomized, double-blind, active-controlled Phase IV trial, fimasartan 120 mg demonstrated superior blood pressure (BP) lowering efficacy compared to valsartan 160 mg over 6 weeks in patients with mild-to-moderate hypertension [1]. The primary endpoint, reduction in sitting office systolic BP (SiSBP), was significantly greater for fimasartan (-16.26 mmHg) than valsartan (-12.81 mmHg; p=0.0298). This superior efficacy was consistent across 24-hour ambulatory BP monitoring, with fimasartan reducing 24-hr mean ambulatory systolic BP by -15.22 mmHg compared to -9.45 mmHg for valsartan (p=0.0009) [1]. Notably, the study also included an olmesartan group, and fimasartan showed no significant difference in efficacy compared to olmesartan across all endpoints, highlighting its place among the most potent ARBs [1].
| Evidence Dimension | Change in 24-hr Mean Ambulatory Systolic Blood Pressure (ASBP) |
|---|---|
| Target Compound Data | -15.22 ± 13.33 mmHg |
| Comparator Or Baseline | Valsartan 160 mg: -9.45 ± 12.37 mmHg |
| Quantified Difference | -5.77 mmHg (p=0.0009) |
| Conditions | FAST Phase IV RCT; 6-week treatment with forced titration in 365 Korean patients with mild-to-moderate hypertension |
Why This Matters
This data provides direct, high-level clinical evidence that fimasartan 120 mg is superior to valsartan 160 mg in reducing 24-hour ambulatory BP, a critical measure linked to cardiovascular outcomes, making it a preferred choice for studies or treatments where maximal BP control is paramount.
- [1] Chung WB, et al. Effect of Fimasartan versus Valsartan and Olmesartan on Office and Ambulatory Blood Pressure in Korean Patients with Mild-to-Moderate Essential Hypertension: A Randomized, Double-Blind, Active Control, Three-Parallel Group, Forced Titration, Multicenter, Phase IV Study (Fimasartan Achieving Systolic Blood Pressure Target (FAST) Study). Drug Des Devel Ther. 2020;14:347-360. doi: 10.2147/DDDT.S231293. View Source
